2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride is an organic compound with the molecular formula C9H13ClN2O4 It is a derivative of phenoxyethanamine and is characterized by the presence of a methoxy group, a nitro group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride typically involves the reaction of 4-methoxy-2-nitrophenol with ethylene diamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Reduction: Sodium triacetoxyborohydride and acetic acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Reduction: Formation of 2-(4-Amino-2-nitrophenoxy)ethan-1-amine.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-2-nitrophenyl)ethan-1-amine
- 2-(4-Methoxy-2-nitrophenyl)ethanol
- 2-(4-Methoxy-2-nitrophenyl)ethan-1-aminehydrochloride
Uniqueness
2-(4-Methoxy-2-nitrophenoxy)ethan-1-aminehydrochloride is unique due to the presence of both a nitro group and a methoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13ClN2O4 |
---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitrophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2O4.ClH/c1-14-7-2-3-9(15-5-4-10)8(6-7)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H |
InChI Key |
JMMMMETVLVSILF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.